molecular formula C10H15Cl3N2 B2831186 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride CAS No. 1803608-41-4

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2831186
CAS No.: 1803608-41-4
M. Wt: 269.59
InChI Key: NUFXNFPCTGOROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C11H17Cl3N2O . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15ClN2O.2ClH/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9;;/h3,6-7,9,13H,1-2,4-5,8H2;2*1H .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 299.63 . More detailed physical and chemical properties were not found in the search results.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is its high purity and stability, which makes it suitable for use in various lab experiments. However, one limitation is its relatively high cost, which may limit its use in some studies.

Future Directions

There are many potential future directions for research on 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. One area of interest is its potential therapeutic use in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool for studying the role of neurotransmitter receptors in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride involves the reaction of 3-chloro-2-pyridinecarboxaldehyde with piperidine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt. This method has been used successfully in various studies and has been reported to yield high purity products.

Scientific Research Applications

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride has been widely used in scientific research applications, particularly in the field of neuroscience. It has been used as a ligand for various receptors including nicotinic acetylcholine receptors, dopamine receptors, and serotonin receptors. The compound has been used to study the binding and functional properties of these receptors, as well as their role in various neurological disorders.

Properties

IUPAC Name

3-chloro-2-piperidin-4-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFXNFPCTGOROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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